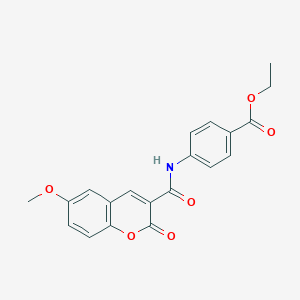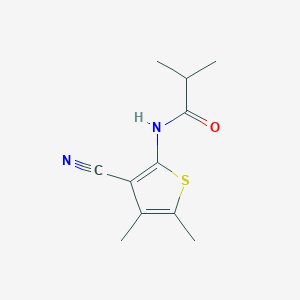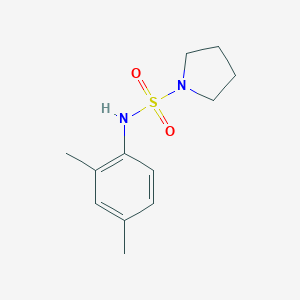
ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate
Overview
Description
Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic organic compound with a molecular formula of C20H17NO6 and a molecular weight of 367.35 g/mol . This compound is characterized by the presence of a chromene ring, which is a fused ring system containing both benzene and pyran rings, and a benzoate ester group.
Preparation Methods
The synthesis of ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps. One common synthetic route starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base to form an intermediate ester . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide . The final step involves the reaction of the hydrazide with 4-aminobenzoic acid to yield the target compound .
Chemical Reactions Analysis
Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group on the chromene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with various molecular targets. The chromene ring system can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds also contain the chromene ring system and exhibit similar biological activities.
Benzoate esters: These compounds share the benzoate ester group and are used in various industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-3-26-19(23)12-4-6-14(7-5-12)21-18(22)16-11-13-10-15(25-2)8-9-17(13)27-20(16)24/h4-11H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSSFKPQUDKTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)ethyl]quinoline-2-carboxamide](/img/structure/B508697.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508698.png)
![N-[2-({5-nitro-2-furoyl}amino)ethyl]-2-quinolinecarboxamide](/img/structure/B508699.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508704.png)
![2-chloro-N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508705.png)
![5-(4-bromophenyl)-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B508708.png)
![5-bromo-N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508714.png)
![N-{3-[(2-aminobenzoyl)amino]propyl}isonicotinamide](/img/structure/B508716.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}isonicotinamide](/img/structure/B508717.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-6-methylnicotinamide](/img/structure/B508720.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508724.png)



